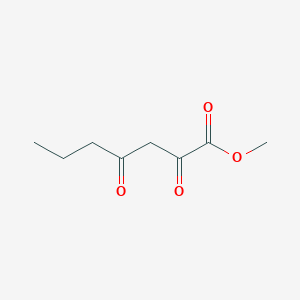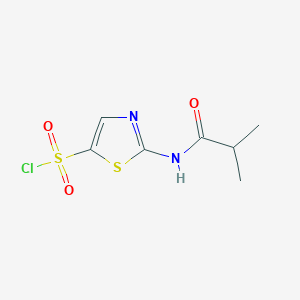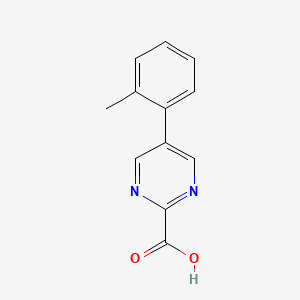
5-(2-Methylphenyl)pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylphenyl)pyrimidine-2-carboxylic acid: is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2-methylphenyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials to ensure scalability and economic viability .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. It is used in the development of novel heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in drug development and as a lead compound for designing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and other signaling pathways involved in inflammation .
Comparison with Similar Compounds
- 5-Bromopyrimidine-2-carboxylic acid
- 2-Aminopyrimidine derivatives
- Pyrimido[1,2-a]benzimidazoles
Comparison: Compared to these similar compounds, 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the 2-methylphenyl group enhances its lipophilicity and may improve its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(2-methylphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-4-2-3-5-10(8)9-6-13-11(12(15)16)14-7-9/h2-7H,1H3,(H,15,16) |
InChI Key |
WMIKJMDRMFURQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(N=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


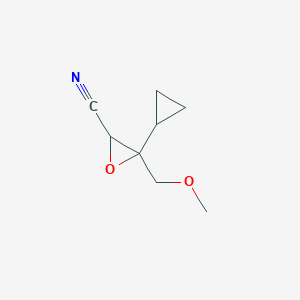
![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)

![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)
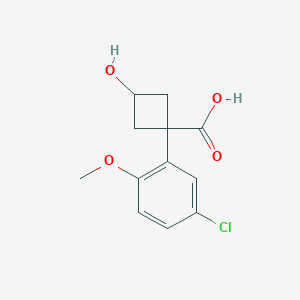
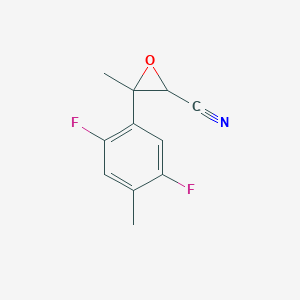
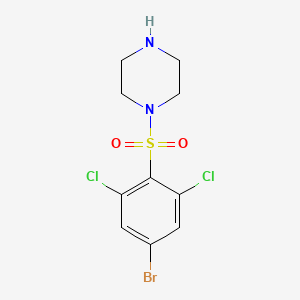

![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)

![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)
